Modulating GABAergic Transmission and Serotonin Release: Studies have shown that SB-269970 can increase serotonin and its metabolite levels in the prefrontal cortex by influencing GABAergic interneuron activity in the dorsal raphe nucleus. []
Micturition Reflex: Research suggests that SB-269970 can reverse the effects of 5-HT7 receptor agonists on micturition volume and voiding efficiency, indicating a role for this receptor in urinary function. []
Brain Receptor Binding Studies: SB-269970 has been used to characterize and localize 5-HT7 receptor binding sites in the brain, distinguishing them from other serotonin receptor subtypes. []
Corticosterone-Induced Alterations in Hippocampal Reactivity: Studies have explored the ability of SB-269970 to counteract changes in the reactivity of the 5-HT7 receptor in the hippocampus following corticosterone administration. []
Descending Inhibition in Osteoarthritis Pain: Research suggests that SB-269970 can be used to investigate the involvement of 5-HT7 receptors in the analgesic effects of medications like milnacipran in pain models. []
Modulation of Acetylcholine Release in the Human Detrusor: SB-269970 has been used to characterize the role of prejunctional 5-HT7 receptors in modulating acetylcholine release in the bladder, offering insights into potential therapeutic targets for overactive bladder. []
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5